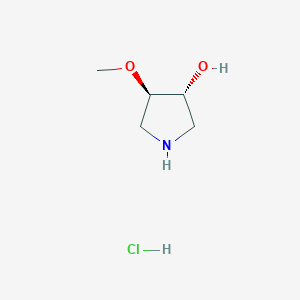

(3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride

Description

BenchChem offers high-quality (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4R)-4-methoxypyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYFNYDVGSRXSM-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Critical Role of Stereochemistry in Pyrrolidine Scaffolds

An In-Depth Technical Guide to the Diastereomeric Properties of (3R,4R)-4-methoxypyrrolidin-3-ol and (3S,4R)-4-methoxypyrrolidin-3-ol

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, flexible structure allows for precise three-dimensional positioning of functional groups, making it an ideal building block for targeting complex biological macromolecules like enzymes and receptors.[4] However, the true potential of pyrrolidine derivatives in drug development can only be unlocked through a deep understanding of their stereochemistry.

Stereoisomers—molecules with the same connectivity but different spatial arrangements of atoms—can exhibit profoundly different pharmacological and toxicological profiles.[5][6] This guide focuses on two diastereomers of 4-methoxypyrrolidin-3-ol: the trans-(3R,4R) isomer and the cis-(3S,4R) isomer. As diastereomers, these compounds have distinct physical properties and, crucially, present different pharmacophores to biological targets. For researchers and drug development professionals, the ability to synthesize, separate, and characterize these isomers is not merely an academic exercise; it is a fundamental requirement for developing safe, selective, and effective therapeutics.

This technical guide provides a comparative analysis of these two key diastereomers, delving into their structural differences, physicochemical properties, synthesis, and separation. It aims to equip scientists with the foundational knowledge and practical insights necessary to leverage the unique properties of each stereoisomer in their research endeavors.

Structural and Stereochemical Analysis

The fundamental difference between the (3R,4R) and (3S,4R) isomers lies in the relative orientation of the hydroxyl (-OH) group at carbon 3 (C3) and the methoxy (-OCH3) group at carbon 4 (C4).

-

(3R,4R)-4-methoxypyrrolidin-3-ol: This is the trans diastereomer. The hydroxyl and methoxy groups are on opposite faces of the pyrrolidine ring.

-

(3S,4R)-4-methoxypyrrolidin-3-ol: This is the cis diastereomer. The hydroxyl and methoxy groups are on the same face of the pyrrolidine ring.

This seemingly subtle difference in the arrangement of atoms has significant consequences for the molecule's overall shape, polarity, and ability to engage in intermolecular interactions.

Caption: Logical relationship between the stereochemistry and properties of the diastereomers.

Comparative Physicochemical Properties

Diastereomers have different physical properties, which is a key distinction from enantiomers. This arises because the distances between atoms differ, leading to variations in intermolecular forces, molecular packing in crystals, and overall polarity.

| Property | (3R,4R)-4-methoxypyrrolidin-3-ol (trans) | (3S,4R)-4-methoxypyrrolidin-3-ol (cis) | Rationale for Difference |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ | Identical connectivity. |

| Molecular Weight | 117.15 g/mol | 117.15 g/mol | Identical composition. |

| Stereochemistry | trans | cis | Different spatial arrangement of -OH and -OCH₃ groups. |

| Melting/Boiling Point | Expected to be different | Expected to be different | The trans isomer is often more symmetrical, allowing for more efficient crystal lattice packing, which typically results in a higher melting point. Boiling points differ due to variations in intermolecular forces. |

| Solubility | Expected to be different | Expected to be different | Differences in polarity and the ability to form hydrogen bonds with the solvent lead to different solubilities. The cis isomer may exhibit intramolecular hydrogen bonding, reducing its interaction with protic solvents compared to the trans isomer. |

| Dipole Moment | Expected to be different | Expected to be different | The vector sum of individual bond dipoles will differ due to the different geometry, resulting in different overall molecular dipole moments. |

| Chromatographic Rf | Different | Different | Due to differing polarities and interactions with the stationary phase, diastereomers are separable by techniques like TLC and column chromatography.[7] |

| NMR Spectra | Distinct Spectrum | Distinct Spectrum | Diastereomers have unique NMR spectra. Key differences appear in chemical shifts and, most diagnostically, in the coupling constants (J-values) between H3 and H4 due to different dihedral angles (Karplus relationship).[8][9] |

Synthesis and Separation Strategies

Control over stereochemistry is paramount. Synthetic strategies are often designed to selectively produce one diastereomer over the other, a process known as diastereoselective synthesis.

Diastereoselective Synthesis: 1,3-Dipolar Cycloaddition

A powerful method for constructing substituted pyrrolidine rings with high stereocontrol is the 1,3-dipolar cycloaddition reaction.[10][11] This reaction involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the pyrrolidine ring, often creating multiple stereocenters simultaneously.

Causality in Experimental Design: The choice of reactants, catalysts (often Lewis acids), and chiral auxiliaries is critical for directing the stereochemical outcome.[11] For instance, a chiral auxiliary attached to the dipolarophile can effectively shield one face of the molecule, forcing the incoming dipole to attack from the less sterically hindered face, thereby leading to a high diastereomeric excess (d.e.) of the desired product.

Representative Protocol: Diastereoselective Synthesis of a Pyrrolidine Precursor

This protocol is a generalized example based on established cycloaddition methodologies.

-

Generation of the Azomethine Ylide: An N-substituted glycine ester is reacted with a base and an aldehyde in situ to generate the azomethine ylide. The substituents on the ester and nitrogen are chosen to influence the reaction's stereoselectivity and for ease of removal in later steps.

-

Cycloaddition: The generated ylide is immediately trapped by a suitable alkene, such as methyl acrylate. The reaction is often mediated by a Lewis acid catalyst (e.g., AgOAc, Cu(I)) to control the geometry of the dipole and enhance diastereoselectivity.[11]

-

Reaction Conditions: The reaction is typically run at low temperatures (-78 °C to room temperature) in an inert solvent like dichloromethane (DCM) or toluene to minimize side reactions and maximize stereocontrol.

-

Workup and Purification: The reaction is quenched, and the crude product is purified. At this stage, the diastereomeric ratio can be determined using ¹H NMR spectroscopy.

-

Post-Cycloaddition Modification: The resulting highly functionalized pyrrolidine is then converted through a series of standard organic transformations (e.g., reduction, protection/deprotection) to yield the target 4-methoxypyrrolidin-3-ol diastereomers.

Caption: General workflow for the diastereoselective synthesis of pyrrolidines.

Separation of Diastereomers

When a synthesis produces a mixture of diastereomers, their separation is necessary. Because they have different physical properties, standard chromatographic techniques are highly effective.[7]

Protocol: Separation by Column Chromatography

-

System Selection (Self-Validation): The first step is to develop a separation method on an analytical scale using Thin Layer Chromatography (TLC). A solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine for basic compounds) is identified that shows good separation between the spots corresponding to the two diastereomers. The difference in retention factor (Rf) validates the choice of the mobile phase.

-

Column Preparation: A glass column is packed with a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes). Proper packing is crucial to avoid cracking or channeling, which would compromise the separation.

-

Loading: The diastereomeric mixture is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica bed.

-

Elution: The mobile phase is passed through the column. The less polar diastereomer will have a weaker interaction with the polar silica gel and will elute from the column first. The polarity of the mobile phase can be gradually increased (gradient elution) to speed up the elution of the more strongly-adsorbed, more polar diastereomer.

-

Fraction Collection & Analysis: Eluent is collected in fractions, which are analyzed by TLC to identify those containing the pure, separated diastereomers. Fractions containing a single, pure compound are then combined.

-

Solvent Removal: The solvent is removed from the combined fractions under reduced pressure (rotary evaporation) to yield the pure, isolated diastereomer.

Spectroscopic Characterization and Its Importance

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers.

-

¹H NMR: The key diagnostic is the coupling constant (³J) between the proton at C3 (H3) and the proton at C4 (H4). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the two protons.

-

In the trans isomer, the H3-C3-C4-H4 dihedral angle is typically large (~180°), resulting in a large coupling constant (typically 8-12 Hz).

-

In the cis isomer, the dihedral angle is much smaller (~0-40°), resulting in a small coupling constant (typically 2-6 Hz).

-

-

¹³C NMR: The chemical shifts of the carbon atoms, especially C3 and C4 and their immediate neighbors, will be different for each diastereomer due to the different steric and electronic environments.[8]

This ability to unambiguously assign the relative stereochemistry using NMR is a self-validating system for confirming the outcome of a synthesis or separation protocol.[9][12]

Relevance in Drug Development: Stereochemistry as a Determinant of Activity

The precise 3D arrangement of functional groups is what determines how a molecule interacts with its biological target. The "three-point interaction" model posits that for a chiral molecule to bind selectively to a chiral receptor, there must be at least three points of interaction.[13]

Caption: Stereoselective binding of diastereomers to a chiral receptor target.

The trans-(3R,4R) and cis-(3S,4R) isomers present their hydroxyl, methoxy, and amine functionalities in different spatial vectors. One isomer (the eutomer) may fit perfectly into a receptor's binding site, forming optimal hydrogen bonds and hydrophobic interactions, leading to high affinity and the desired biological response. The other isomer (the distomer) may bind weakly or not at all, or it could even bind to an entirely different off-target receptor, leading to unwanted side effects.[5] For example, the stereochemistry of pyrrolidine-based ligands is a known determinant for selectivity between different nicotinic acetylcholine receptor (nAChR) subtypes.[14] Therefore, separating and testing each diastereomer independently is a critical step in any structure-activity relationship (SAR) study.[6]

Conclusion

The (3R,4R)-4-methoxypyrrolidin-3-ol and (3S,4R)-4-methoxypyrrolidin-3-ol diastereomers are not interchangeable. Their distinct three-dimensional structures give rise to unique physicochemical properties that govern their behavior from the reaction flask to the biological target. The trans and cis relationship dictates everything from melting point and chromatographic behavior to, most importantly, pharmacological activity. For the medicinal chemist and drug developer, mastering the stereoselective synthesis, separation, and characterization of these building blocks is essential for the rational design of next-generation therapeutics. A thorough understanding of the principles outlined in this guide enables researchers to harness the power of stereochemistry, transforming a simple pyrrolidine core into a precisely tailored key for a specific biological lock.

References

-

A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ScienceDirect. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. National Center for Biotechnology Information. Available at: [Link]

-

(3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride - MySkinRecipes. MySkinRecipes. Available at: [Link]

-

Quantum chemical studies, spectroscopic NMR and FT-IR analysis, and molecular docking investigation of 3,3 - TUTDoR. TUTDoR. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. ACS Publications. Available at: [Link]

-

Chiral Drug Separation. IntechOpen. Available at: [Link]

-

Regioselective synthesis of dispiro[indane-2,3'- pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their an. SpringerLink. Available at: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. MDPI. Available at: [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. ChemRxiv. Available at: [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - MDPI. MDPI. Available at: [Link]

-

The NMR spectroscopic data for compounds 3 and 4. - ResearchGate. ResearchGate. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - ResearchGate. ResearchGate. Available at: [Link]

-

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. Available at: [Link]

-

4-methylpyrrolidin-3-ol (C5H11NO) - PubChemLite. PubChemLite. Available at: [Link]

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - ChemRxiv. ChemRxiv. Available at: [Link]

-

Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases - Longdom Publishing. Longdom Publishing. Available at: [Link]

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv. ChemRxiv. Available at: [Link]

-

Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu. ScienceDirect. Available at: [Link]

-

Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes - PMC. National Center for Biotechnology Information. Available at: [Link]

-

(3R,4S)-pyrrolidine-3,4-diol - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Effects of Stereoisomers on Drug Activity. ResearchGate. Available at: [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

-

Block Copolymers of N-Vinyl Pyrrolidone with N-Hexyl Methacrylate and Stearyl Methacrylate. Synthesis, Characterization, Thermal Properties and Self-Assembly Behavior in Selective Solvents - Preprints.org. Preprints.org. Available at: [Link]

- CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents. Google Patents.

-

Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. Chiralpedia. Available at: [Link]

-

Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - MDPI. MDPI. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. catbull.com [catbull.com]

- 10. researchgate.net [researchgate.net]

- 11. rua.ua.es [rua.ua.es]

- 12. DSpace [tutvital.tut.ac.za]

- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Protecting Group Strategies for 4-Methoxypyrrolidin-3-ol Nitrogen: A Detailed Guide for Researchers

In the intricate world of multi-step organic synthesis, particularly in the development of novel therapeutics and complex molecules, the judicious use of protecting groups is paramount. The pyrrolidine scaffold, a privileged structure in medicinal chemistry, often requires selective functionalization.[1][2] 4-Methoxypyrrolidin-3-ol, with its secondary amine, hydroxyl group, and ether linkage, presents a classic case where a well-thought-out protecting group strategy for the nitrogen atom is crucial for achieving desired chemical transformations without unintended side reactions. This guide provides an in-depth analysis of common and effective protecting group strategies for the nitrogen atom of 4-methoxypyrrolidin-3-ol, complete with detailed protocols, comparative data, and mechanistic insights to empower researchers in their synthetic endeavors.

The Imperative of Nitrogen Protection in Pyrrolidine Derivatives

The secondary amine in 4-methoxypyrrolidin-3-ol is a nucleophilic and basic center. Left unprotected, it can interfere with a wide array of reactions, including but not limited to:

-

Acylation and Alkylation: The amine can compete with other nucleophiles for electrophilic reagents.

-

Oxidation: The nitrogen atom can be susceptible to oxidation under various conditions.

-

Coupling Reactions: In peptide synthesis or other coupling protocols, an unprotected amine will lead to undesired side products.

Therefore, the temporary "masking" of this amine with a suitable protecting group is a critical step to ensure chemoselectivity and achieve high yields of the desired product. A good protecting group should be easy to introduce, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[3]

A Comparative Overview of Key Nitrogen Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups can be removed selectively without affecting others.[3] For 4-methoxypyrrolidin-3-ol, the most commonly employed and versatile nitrogen protecting groups are the carbamates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Stability Profile & Key Considerations |

| Boc (tert-Butoxycarbonyl) | Boc-N< | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions. Ideal for many synthetic routes.[4][5] |

| Cbz (Benzyloxycarbonyl) | Cbz-N< | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH) | Stable to acidic and basic conditions.[6] Cleavage by hydrogenolysis is mild and selective, but incompatible with other reducible functional groups. |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-N< | Fmoc-Cl, Fmoc-OSu | Mild basic conditions (e.g., Piperidine in DMF) | Stable to acidic conditions and catalytic hydrogenolysis.[7][8] Commonly used in solid-phase peptide synthesis due to its orthogonal deprotection conditions relative to acid-labile groups. |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, field-proven methodologies for the protection and deprotection of the 4-methoxypyrrolidin-3-ol nitrogen. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Protocol 1: N-Boc Protection of 4-Methoxypyrrolidin-3-ol

This protocol is a robust and widely applicable method for introducing the Boc protecting group.

Workflow Diagram:

Caption: Workflow for N-Boc protection.

Materials:

-

4-Methoxypyrrolidin-3-ol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolution: Dissolve 4-methoxypyrrolidin-3-ol (1.0 eq) in DCM or a mixture of THF and water (1:1). The choice of solvent depends on the scale and subsequent work-up preference. DCM is suitable for a purely organic system, while THF/water can be effective for reactions with salt byproducts.

-

Base Addition: Add a suitable base. For reactions in DCM, triethylamine (1.5 eq) is a common choice to scavenge the acid byproduct. For biphasic systems with THF/water, sodium bicarbonate (2.0 eq) is effective.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise or as a solution in the reaction solvent at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary during the addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

If using DCM, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

-

If using a THF/water mixture, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-4-methoxypyrrolidin-3-ol.

Protocol 2: N-Boc Deprotection of 4-Methoxypyrrolidin-3-ol

This protocol describes the efficient removal of the Boc group under acidic conditions.

Workflow Diagram:

Caption: Workflow for N-Boc deprotection.

Materials:

-

N-Boc-4-methoxypyrrolidin-3-ol

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: Dissolve the N-Boc-protected pyrrolidine (1.0 eq) in DCM or use it neat if using TFA. If using HCl in dioxane, the reagent solution itself can serve as the solvent.

-

Acid Addition: At 0 °C, add trifluoroacetic acid (5-10 eq) or the 4M HCl in dioxane solution (excess). A significant evolution of gas (isobutylene and CO₂) will be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30 minutes to 2 hours).

-

Work-up:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting product will be the corresponding salt (trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in water and carefully add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is basic.

-

-

Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected 4-methoxypyrrolidin-3-ol.

Protocol 3: N-Cbz Protection of 4-Methoxypyrrolidin-3-ol

The Cbz group offers an excellent orthogonal protecting strategy to the Boc group.

Workflow Diagram:

Caption: Workflow for N-Cbz protection.

Materials:

-

4-Methoxypyrrolidin-3-ol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane or Dichloromethane (DCM)

-

Water

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution and Basification: Dissolve 4-methoxypyrrolidin-3-ol (1.0 eq) in a mixture of dioxane and water (e.g., 2:1). Cool the solution to 0 °C in an ice bath and add sodium carbonate (2.5 eq) or sodium bicarbonate.

-

Reagent Addition: While vigorously stirring, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Cbz-Cl is lachrymatory and should be handled in a fume hood.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Extract the aqueous layer with ethyl acetate.

-

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure N-Cbz-4-methoxypyrrolidin-3-ol.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

This method provides a mild and efficient way to remove the Cbz group.

Workflow Diagram:

Caption: Workflow for N-Cbz deprotection.

Materials:

-

N-Cbz-4-methoxypyrrolidin-3-ol

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol or Ethanol

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite® or another filter aid

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon catalyst (typically 5-10 mol%). Caution: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent first.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus or equip it with a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from 2 to 16 hours depending on the substrate and catalyst activity.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper should not be allowed to dry completely as it can ignite in the air. It is best to wash it with plenty of the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 4-methoxypyrrolidin-3-ol. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Conclusion and Future Perspectives

The selection of a nitrogen protecting group for 4-methoxypyrrolidin-3-ol is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The Boc and Cbz groups, with their distinct and orthogonal deprotection conditions, provide a powerful toolkit for the medicinal chemist. The detailed protocols provided herein serve as a practical guide for the successful implementation of these strategies. As the demand for complex and highly functionalized molecules continues to grow, the development of novel, even milder, and more selective protecting group strategies will undoubtedly remain an active and important area of chemical research.

References

-

Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Tuning the stability of alkoxyisopropyl protection groups. PMC. Retrieved from [Link]

-

S. Afr. J. Chem. (2009). Selective protection and deprotection of alcohols and amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Workup and isolation of Boc-protected (S)-pyrrolidin-3-ol (23) after hydrogenation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

-

Patents. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

-

Reddit. (2023). Selective protection of alcohol over amine. Retrieved from [Link]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Retrieved from [Link]

-

Chem-Station. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

-

ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Retrieved from [Link]

-

Reddit. (2023). Boc De-protection. Retrieved from [Link]

-

PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and sequential deprotection of triblock copolypept(o)ides using orthogonal protective group chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Orthogonally Protected Labionin. PMC. Retrieved from [Link]

Sources

- 1. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Groups [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Chiral Pyrrolidine Scaffold

An Application Guide to the Stereoselective Synthesis of (3R,4R)-Methoxypyrrolidines via 1,3-Dipolar Cycloaddition

The pyrrolidine ring is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Specifically, polysubstituted pyrrolidines with defined stereochemistry, such as the (3R,4R)-methoxypyrrolidine core, are critical building blocks in medicinal chemistry, contributing to the development of novel therapeutic agents. The precise spatial arrangement of substituents on the pyrrolidine ring is often paramount for molecular recognition and biological activity. Among the most powerful and elegant strategies for the construction of this scaffold is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[2][4] This method offers a highly atom-economical and stereocontrolled route to densely functionalized pyrrolidines, allowing for the simultaneous formation of multiple stereocenters in a single step.[3]

This application note provides a detailed overview and a practical protocol for the synthesis of (3R,4R)-disubstituted pyrrolidines, the direct precursors to (3R,4R)-methoxypyrrolidines, using a metal-catalyzed asymmetric 1,3-dipolar cycloaddition. We will delve into the mechanistic rationale, experimental setup, and the critical parameters that ensure high diastereoselectivity and enantioselectivity.

Pillar 1: The Core Mechanistic Strategy

The foundation of this synthetic approach is the [3+2] cycloaddition reaction, which involves the concerted or stepwise union of a 4π-electron three-atom component (the 1,3-dipole) with a 2π-electron component (the dipolarophile).[4][5] In our case, the key players are an azomethine ylide and an electron-deficient alkene.

The Key Reagents

-

The 1,3-Dipole: Azomethine Ylides An azomethine ylide is a 1,3-dipole containing a nitrogen and two carbon atoms. These are typically reactive intermediates that must be generated in situ.[6] A prevalent and highly effective method involves the condensation of an α-amino ester (like a glycine derivative) with an aldehyde or ketone, followed by deprotonation.[7] Alternatively, metal-catalyzed systems can directly generate the ylide from α-iminoesters.[1] The choice of precursor dictates whether the resulting ylide is "stabilized" (e.g., by an adjacent ester group) or "unstabilized," which can influence its reactivity and the reaction conditions required.[3][8]

-

The Dipolarophile: Electron-Deficient Alkenes The dipolarophile is the alkene partner in the cycloaddition. To facilitate the reaction, the alkene is typically activated by one or more electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles.[5] For the synthesis of a (3R,4R)-disubstituted pyrrolidine, a cis-configured dipolarophile, such as dimethyl maleate, is an ideal choice. The cis geometry of the starting alkene is transferred to the final pyrrolidine product, yielding the desired cis-3,4-substitution pattern.

-

Achieving Stereocontrol: The Chiral Catalyst To achieve the specific (3R,4R) absolute stereochemistry, the cycloaddition must be guided by a chiral influence. While chiral auxiliaries can be used, a more versatile and modern approach is the use of a chiral catalyst.[2][5] This typically involves a Lewis acidic metal salt (e.g., Cu(I), Ag(I)) complexed with a chiral ligand.[1][9] The chiral metal complex coordinates to the azomethine ylide precursor (the iminoester), creating a rigid, chiral environment. This complex then approaches the dipolarophile from a specific face, thereby directing the stereochemical outcome of the cycloaddition with high fidelity.

The general mechanism is depicted below, showcasing the formation of the chiral metal-ylide complex and its stereoselective reaction with a dipolarophile.

Caption: Asymmetric 1,3-Dipolar Cycloaddition Mechanism.

Pillar 2: A Validated Protocol for (3R,4R)-Pyrrolidine Synthesis

This protocol details the synthesis of a dimethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate derivative, a versatile intermediate that can be readily converted to the target (3R,4R)-methoxypyrrolidine through standard functional group manipulations (e.g., reduction and methylation). The procedure is adapted from robust, well-established methodologies in the field of metal-catalyzed asymmetric cycloadditions.[1][9]

Experimental Workflow Overview

Caption: Experimental Workflow for Pyrrolidine Synthesis.

Part A: Synthesis of Dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

Materials & Reagents:

-

Copper(I) iodide (CuI, 99.9%)

-

(R)-(-)-N-p-Toluenesulfinyl-(S)-4-isopropyl-2-oxazolinyl)ferrocene (Fesulphos ligand) or similar chiral ligand

-

N-Benzylideneglycine methyl ester (or generated in situ from benzaldehyde and glycine methyl ester)

-

Dimethyl maleate (96%)

-

Triethylamine (Et₃N, ≥99.5%), freshly distilled

-

Toluene (Anhydrous, ≥99.8%)

-

Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM) for chromatography

-

Silica gel (230-400 mesh)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon gas inlet

-

Syringes for liquid transfer

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Catalyst Preparation (Under Inert Atmosphere):

-

To an oven-dried Schlenk flask under a nitrogen atmosphere, add copper(I) iodide (0.01 mmol, 1.0 mol%) and the chiral Fesulphos ligand (0.011 mmol, 1.1 mol%).

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Stir the resulting suspension at room temperature for 30 minutes. A color change should be observed as the complex forms.

-

-

Reactant Addition:

-

To the catalyst suspension, add N-benzylideneglycine methyl ester (1.0 mmol, 1.0 equiv) as a solution in toluene (1.0 mL).

-

Add dimethyl maleate (1.2 mmol, 1.2 equiv) via syringe.

-

Finally, add triethylamine (0.1 mmol, 10 mol%) dropwise via syringe. The triethylamine acts as a base to facilitate the formation of the azomethine ylide.

-

-

Cycloaddition Reaction:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The disappearance of the iminoester starting material typically indicates reaction completion (usually within 16-24 hours).

-

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in dichloromethane (20 mL) and filter it through a short pad of Celite to remove the copper catalyst.

-

Wash the Celite pad with additional DCM (10 mL).

-

Combine the organic filtrates and concentrate to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

-

Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford the pure pyrrolidine product as an oil or solid.

-

Self-Validation:

-

Structure Confirmation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Stereochemistry Confirmation: The diastereomeric ratio (cis/trans) can be determined from the crude ¹H NMR spectrum. The enantiomeric excess (e.e.) of the major cis diastereomer must be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Part B: Conceptual Path to (3R,4R)-Methoxypyrrolidine

The synthesized dicarboxylate is a versatile precursor. A potential route to the target methoxy derivative involves:

-

Reduction: Reduction of both ester groups to diols using a strong reducing agent like Lithium Aluminum Hydride (LAH).

-

Selective Protection: Protection of one hydroxyl group, for example, as a silyl ether.

-

Methylation: Methylation of the remaining free hydroxyl group using a reagent like methyl iodide (MeI) with a base such as sodium hydride (NaH).

-

Deprotection: Removal of the protecting group to yield the final (3R,4R)-methoxy-hydroxy-pyrrolidine derivative.

Pillar 3: Data Presentation and Authoritative Grounding

The success of the asymmetric 1,3-dipolar cycloaddition is highly dependent on the careful selection of the catalyst, ligand, and reaction conditions. The table below summarizes representative data from the literature, illustrating the high levels of stereocontrol achievable with this methodology.

| Entry | Metal/Ligand System | Dipolarophile | Yield (%) | d.r. (endo:exo) | e.e. (%) | Reference |

| 1 | CuI / Fesulphos | N-Methylmaleimide | 75 | >95:5 | 95 | Carretero et al.[1] |

| 2 | AgOAc / Chiral Phosphine | Dimethyl Maleate | 91 | >99:1 | 99 | Feng et al. |

| 3 | Cu(I) / FOXAP | Acrylonitrile | 85 | 90:10 | 94 | Carreira et al.[10] |

| 4 | Ag₂CO₃ / Chiral Ligand | N-tert-Butanesulfinylazadiene | 78 | >98:2 | >98 | Palomo et al.[11] |

This table is illustrative and compiles typical results from various sources to demonstrate the efficacy of the method.

References

-

Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. Available at: [Link]

-

Carretero, J. C., Rodríguez, N., & Adrio, J. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 61, 3821–3831. Available at: [Link]

-

Karlsson, S. (2002). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. Available at: [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. Available at: [Link]

-

Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. MDPI. Available at: [Link]

-

Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence. National Center for Biotechnology Information. Available at: [Link]

-

A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Imperial College London. Available at: [Link]

-

Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. PubMed. Available at: [Link]

-

Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. National Center for Biotechnology Information. Available at: [Link]

-

Stereoselective Synthesis of Functionalized Pyrrolidines by Ruthenium Porphyrin Catalyzed Decomposition of α-Diazo Esters and Cascade Azomethine Ylide Formation/1,3Dipolar Cycloaddition Reactions. ResearchGate. Available at: [Link]

-

A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv. Available at: [Link]

-

Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. Available at: [Link]

-

Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]

Sources

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. iris.unife.it [iris.unife.it]

- 4. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Preparation of Free Base (3R,4R)-4-methoxypyrrolidin-3-ol from its Hydrochloride Salt

Abstract

This document provides a comprehensive guide for the efficient preparation of the free base form of (3R,4R)-4-methoxypyrrolidin-3-ol from its corresponding hydrochloride salt. The protocol is designed for researchers, scientists, and drug development professionals who require the neutral form of this valuable pyrrolidine building block for subsequent synthetic transformations or biological assays. The methodology is centered around a robust acid-base extraction procedure, a cornerstone technique in organic chemistry for the purification of ionizable compounds.[1][2][3][4][5] This guide elucidates the chemical principles governing the conversion, details a step-by-step experimental protocol, and outlines critical safety considerations.

Introduction: The Rationale for Free Base Preparation

(3R,4R)-4-methoxypyrrolidin-3-ol is a chiral substituted pyrrolidine, a structural motif prevalent in a multitude of biologically active compounds and natural products.[6] In many synthetic and biological applications, the amine functionality of this molecule needs to be in its neutral, or "free base," form to exhibit the desired reactivity or biological interaction.

The hydrochloride salt of an amine is often preferred for storage and handling due to its increased stability and crystallinity. However, the protonated form of the amine is generally unreactive as a nucleophile and may have altered solubility characteristics. Therefore, the conversion of the hydrochloride salt to the free base is a common and often necessary step in a synthetic sequence. This process, known as basification or free-basing, involves the deprotonation of the pyrrolidinium ion to yield the neutral amine.[7]

The fundamental principle underpinning this conversion is the manipulation of the compound's solubility based on its protonation state.[1][2][4] The hydrochloride salt, being ionic, is typically soluble in aqueous solutions, while the neutral free base is more soluble in organic solvents.[1][4] By adjusting the pH of a biphasic system, we can selectively partition the desired form of the amine into the appropriate solvent layer.

The Chemistry of Deprotonation

The conversion of (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride to its free base is an acid-base reaction. The hydrochloride salt exists as a pyrrolidinium chloride, where the nitrogen atom of the pyrrolidine ring is protonated. To generate the free base, a base stronger than the pyrrolidine nitrogen is required to remove this proton.

A common and cost-effective choice for this purpose is sodium hydroxide (NaOH). The conjugate acid of the hydroxide ion is water, which has a pKa of approximately 15.7.[9] The large difference in pKa values ensures that the equilibrium lies far to the right, favoring the formation of the free base.

Experimental Protocol

This protocol is designed for the conversion of (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride to its free base on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride | ≥98% | Commercially Available | --- |

| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available | Can be used as a solid or a pre-prepared aqueous solution. |

| Dichloromethane (CH₂Cl₂) | ACS Grade or higher | Commercially Available | Other organic solvents like ethyl acetate can be used. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |

| Deionized Water | --- | --- | --- |

| pH indicator strips or pH meter | --- | --- | For monitoring the pH of the aqueous phase. |

Equipment

-

Separatory funnel (appropriate size for the reaction scale)

-

Erlenmeyer flasks

-

Beakers

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard laboratory glassware (graduated cylinders, funnels, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

-

Dissolution of the Hydrochloride Salt:

-

Accurately weigh the desired amount of (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride and transfer it to an Erlenmeyer flask.

-

Add deionized water to the flask to dissolve the salt completely. A typical concentration is 0.5 to 1 M, but this can be adjusted based on the scale of the reaction.

-

-

Basification:

-

Cool the aqueous solution of the hydrochloride salt in an ice bath. The neutralization of an amine hydrochloride with a strong base is an exothermic reaction.

-

Slowly add a 1 M to 2 M aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred solution of the hydrochloride salt.[7]

-

Monitor the pH of the aqueous solution using pH indicator strips or a pH meter. Continue adding the NaOH solution until the pH of the solution is between 10 and 12. This ensures complete deprotonation of the pyrrolidinium ion.

-

-

Extraction of the Free Base:

-

Transfer the basified aqueous solution to a separatory funnel.

-

Add an equal volume of an organic solvent, such as dichloromethane (CH₂Cl₂), to the separatory funnel. Dichloromethane is a good choice due to its ability to dissolve a wide range of organic compounds and its immiscibility with water.

-

Stopper the separatory funnel and gently invert it several times to mix the two phases, being sure to vent the funnel frequently to release any pressure buildup.

-

Allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.

-

Drain the lower organic layer into a clean, dry Erlenmeyer flask.

-

Perform two more extractions of the aqueous layer with fresh portions of dichloromethane to ensure complete recovery of the free base. Combine all the organic extracts.

-

-

Drying the Organic Phase:

-

Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts.[3]

-

Gently swirl the flask. Add more drying agent until it no longer clumps together, indicating that all the water has been absorbed.

-

Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

-

-

Solvent Removal:

-

Remove the dichloromethane using a rotary evaporator. Be mindful of the bath temperature to avoid decomposition of the product.

-

Once all the solvent has been removed, a viscous oil or a solid, which is the free base of (3R,4R)-4-methoxypyrrolidin-3-ol, should remain.

-

-

Characterization and Storage:

-

The identity and purity of the product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

-

The free base is typically less stable than its hydrochloride salt. It is advisable to store the free base under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.

-

Visualization of the Workflow

Caption: Experimental workflow for the preparation of the free base.

Safety Considerations

-

Sodium Hydroxide (NaOH): Sodium hydroxide is a corrosive material that can cause severe burns to the skin and eyes.[10][11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling NaOH solutions.[10][12] Work in a well-ventilated area. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

-

Dichloromethane (CH₂Cl₂): Dichloromethane is a volatile organic solvent and a suspected carcinogen. All manipulations involving dichloromethane should be performed in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Pressure Buildup: When shaking the separatory funnel during extraction, pressure can build up due to the heat of neutralization and the vapor pressure of the solvent. Vent the separatory funnel frequently by inverting it and opening the stopcock.

Troubleshooting

| Issue | Possible Cause | Solution |

| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions. |

| Low yield of the free base | Incomplete basification. | Ensure the pH of the aqueous layer is between 10 and 12 before extraction. |

| Insufficient extraction. | Perform at least three extractions with the organic solvent. | |

| The free base is partially soluble in water. | Saturating the aqueous layer with sodium chloride (salting out) can decrease the solubility of the free base in the aqueous phase and improve extraction efficiency. | |

| Product is wet after solvent removal | Incomplete drying of the organic phase. | Ensure an adequate amount of drying agent is used. Allow sufficient time for the drying agent to work. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the preparation of free base (3R,4R)-4-methoxypyrrolidin-3-ol from its hydrochloride salt. By following the principles of acid-base extraction and adhering to the outlined safety precautions, researchers can confidently obtain high-purity free base for their synthetic and biological investigations.

References

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]

-

Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved February 15, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Acid-Base Extraction. Retrieved February 15, 2026, from [Link]

-

Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved February 15, 2026, from [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved February 15, 2026, from [Link]

-

ABL Technology. (n.d.). (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride. Retrieved February 15, 2026, from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved February 15, 2026, from [Link]

-

TN.gov. (n.d.). Sodium Hydroxide (NaOH). Retrieved February 15, 2026, from [Link]

-

SLAC National Accelerator Laboratory. (2013). Sodium Hydroxide Safe Handling Guideline. Retrieved February 15, 2026, from [Link]

-

XMB. (2006). Isolation of primary amines as HCL salt problem. Retrieved February 15, 2026, from [Link]

-

Reddit. (2018). Ways of crashing out amines. Retrieved February 15, 2026, from [Link]

-

Vaia. (n.d.). Which compounds can be deprotonated by OH-?. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). EP0551993A1 - Pyrrolidine derivatives and process for preparing the same.

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

-

Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US20200369608A1 - Processes for preparing pyrrolidine compounds.

-

Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN1024791C - Process for preparing pyrrolidine derivatives and their salts.

-

Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved February 15, 2026, from [Link]

-

PubMed. (2017). Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

Pharmaceutical Sciences. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved February 15, 2026, from [Link]

-

Molecules. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

-

PubChemLite. (n.d.). 3-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (C5H11NO2). Retrieved February 15, 2026, from [Link]

-

BindingDB. (n.d.). BDBM50340439. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxypyrrolidine. Retrieved February 15, 2026, from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. chemscene.com [chemscene.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. BE1020269A5 - USE OF REPLACEMENT SOLVENTS FOR N-METHYLPYRROLIDONE (NMP). - Google Patents [patents.google.com]

- 6. De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 10. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US3451925A - Solvent extraction of hydrocarbons with n-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Streamlined Boc-Protection of (3R,4R)-4-methoxypyrrolidin-3-ol Hydrochloride

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development.[1] Its popularity stems from its ease of introduction, stability across a wide range of reaction conditions, and facile removal under mild acidic conditions.[1] This application note provides a detailed protocol and mechanistic insights for the N-Boc protection of (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride, a chiral building block valuable in medicinal chemistry.

The inherent nucleophilicity of the secondary amine in the pyrrolidine ring necessitates protection to enable selective functionalization at other positions of the molecule. The presence of a hydroxyl group and the hydrochloride salt form of the starting material require careful consideration of the reaction conditions to achieve high yield and purity of the desired N-Boc protected product.

Mechanistic Rationale

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[2] The reaction proceeds through the attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[1][3] This forms a transient tetrahedral intermediate.[1]

Since the starting material is a hydrochloride salt, the amine is protonated. A base, typically a tertiary amine like triethylamine (TEA), is required to neutralize the hydrochloride salt, liberating the free amine for reaction. The base also serves to neutralize the proton on the newly formed carbamate, which can accelerate the reaction.[1] The tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[3]

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the evolution of CO₂ can cause pressure buildup in a closed system.[2][3]

Reaction Pathway Diagram

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic (3R,4R)-4-Methoxypyrrolidin-3-ol Hydrochloride

Ticket ID: PYR-HCl-HYGRO-001 Status: Open Priority: Critical (Impacts Stoichiometry & Yield) Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely reading this because your white crystalline solid has turned into a sticky gum, or your reaction yields are inexplicably exceeding 100%.

(3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride is a valuable chiral building block, often used in the synthesis of kinase inhibitors and GPCR ligands. However, like many secondary amine salts with adjacent polar functionality (ether/alcohol), it is deliquescent . It possesses a high lattice energy that is easily overcome by the hydration energy provided by atmospheric moisture.

This guide provides the protocols to rescue wet material, quantify it accurately without relying on dry mass, and handle it in moisture-sensitive reactions.

Module 1: The "Rescue" Protocol (Drying)

Problem: The salt has clumped or turned into a viscous oil due to moisture absorption. Solution: Vacuum drying alone is often insufficient because the water is tightly bound within the crystal lattice or trapped in the viscous oil. We use azeotropic distillation to mechanically and thermodynamically remove water.

The Methanol-Toluene Azeotrope Method

Why this works: Toluene forms a positive azeotrope with water (bp 85 °C), effectively carrying water out of the system. However, the salt is insoluble in toluene. We use methanol to dissolve the salt first, breaking the hydrate lattice, then add toluene to strip the water.

Step-by-Step Procedure:

-

Dissolution: Transfer the sticky salt into a round-bottom flask (RBF). Add minimal anhydrous Methanol (MeOH) to fully dissolve the solid.

-

Note: If it does not dissolve, sonicate briefly.

-

-

The Carrier: Add Toluene (ratio: ~3:1 Toluene to Methanol). The solution should remain clear or turn slightly cloudy.

-

Evaporation: Rotovap at 45–50 °C.

-

Observation: As the MeOH evaporates, the toluene-rich phase will pull water out. The salt will begin to precipitate as a white solid.

-

-

Repetition: If the residue looks gummy, re-suspend in pure toluene and rotovap again. Repeat 2x.

-

Final Dry: Place the flask under high vacuum (<1 mbar) for 12–24 hours, preferably with a P₂O₅ trap.

Visual Workflow: The Drying Cycle

Caption: Figure 1. Azeotropic drying workflow for deliquescent amine salts using the MeOH/Toluene system.

Module 2: Accurate Quantitation (qNMR)

Problem: You cannot trust the weight on the balance. If the material is 10% water by weight, your reaction stoichiometry will be off, leading to unreacted electrophiles and difficult purifications. Solution: Do not rely on gravimetric mass. Use Quantitative NMR (qNMR) to determine the effective molecular weight.

Protocol: qNMR Assay

qNMR measures the molar ratio between your analyte and a certified internal standard.[1]

-

Standard Selection: Use Maleic Acid (traceable purity) or Dimethyl Sulfone (DMSO₂) .

-

Why: They are non-hygroscopic, have simple singlets, and distinct shifts from the pyrrolidine signals.

-

-

Solvent: D₂O or DMSO-d6.

-

Preparation:

-

Weigh ~10 mg of the pyrrolidine salt (record exact mass

, though it's just for reference). -

Weigh ~10 mg of Internal Standard (record exact mass

). -

Dissolve both in the same NMR tube.

-

-

Calculation:

Support Tip: Once you have the purity (e.g., 88%), divide the theoretical MW by 0.88 to get the Adjusted Molecular Weight . Use this adjusted MW for all stoichiometry calculations.

Module 3: Reaction Setup & Handling

Problem: Opening the bottle introduces moisture immediately. Solution: Minimize exposure time or use "Stock Solution" dosing.[7]

Technique A: The "Dump and Dilute" (Recommended)

Instead of weighing small aliquots (which maximizes surface area exposure), weigh the entire batch or a large chunk into a volumetric flask.

-

Weigh the full container or a large portion rapidly.

-

Dissolve in a known volume of reaction solvent (e.g., DMF, DMSO, or Methanol).

-

Calculate the concentration (Molarity) based on the qNMR-adjusted purity.

-

Dispense the reagent by volume via syringe, not by mass.

Technique B: Free-Basing (Alternative)

If the HCl salt is proving too difficult to handle or acidic for your reaction:

-

Dissolve the salt in minimal water.

-

Add solid K₂CO₃ or NaOH (pH > 12).

-

Extract exhaustively with DCM or CHCl₃ (pyrrolidines are very water-soluble; use 5-6 extractions).

-

Dry organics over Na₂SO₄ and concentrate.

-

Warning: The free base may be volatile or unstable. Use immediately.

Decision Matrix: Handling Strategy

Caption: Figure 2. Decision matrix for handling hygroscopic reagents based on physical state and scale.

Frequently Asked Questions (FAQs)

Q: Can I dry this salt in an oven at 100°C? A: Risky. While the HCl salt is generally stable, the combination of heat + moisture can promote hydrolysis of the methoxy ether or epimerization at the chiral centers. Vacuum drying at lower temperatures (40–50°C) with a desiccant (P₂O₅) is safer.

Q: My yield is 120%. What happened? A: You likely calculated the theoretical yield based on the molecular weight of the dry salt, but weighed out wet salt. This means you added less pyrrolidine than you thought (limiting reagent was actually the pyrrolidine). The "excess" weight in your final product might be trapped solvent or salts, but the stoichiometry error is the root cause.

Q: Why not just use the free base? A: The free base of (3R,4R)-4-methoxypyrrolidin-3-ol is an oil and can be prone to air oxidation or polymerization over time. The HCl salt is the preferred form for long-term stability, provided it is kept dry.

Q: What is the best storage condition? A:

-

Vial: Amber glass with a Teflon-lined cap. Parafilm is not a moisture barrier; use electrical tape or heat-shrink bands.

-

Environment: Desiccator with active silica gel or Drierite. Ideally, store in a fridge (4°C), but allow to warm to room temperature before opening to prevent condensation.

References

-

Azeotropic Drying Mechanisms

-

Quantitative NMR (qNMR)

- J. Pharm. Biomed. Anal.2012, 58, 106-111. "Quantitative NMR spectroscopy (qNMR) for the determination of the purity of hygroscopic substances."

-

Emery Pharma: "A Guide to Quantitative NMR (qNMR)."

-

Handling Hygroscopic Reagents

-

Molecule Specifics

-

Fluorochem: Product Safety Data Sheet for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (Analogous handling).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. organomation.com [organomation.com]

- 3. chemscene.com [chemscene.com]

- 4. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride [myskinrecipes.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. Workup [chem.rochester.edu]

Preventing racemization during (3R,4R)-pyrrolidine functionalization

The following Technical Support Guide is structured as a dynamic troubleshooting center for researchers working with (3R,4R)-pyrrolidine scaffolds. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Stereochemical Integrity

Introduction: The Stereochemical Minefield

The (3R,4R)-pyrrolidine scaffold is a privileged chiral motif in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. However, its functionalization presents a "stereochemical paradox": the very reactivity required to modify the C3/C4 positions often triggers mechanisms (SN1, elimination, or double-inversion) that erode the enantiomeric excess (ee) or diastereomeric ratio (dr).

This guide addresses the three most common failure modes reported to our technical desk:

-

Unintended Inversion during nucleophilic substitution.

-

Partial Racemization via carbocation intermediates (SN1 leakage).

-

Epimerization of adjacent centers during N-activation.

Troubleshooting Modules (Q&A Format)

Module A: Nucleophilic Substitution at C3/C4 (The "Inversion" Problem)

User Ticket #402: "I tried converting my (3R,4R)-pyrrolidine-3,4-diol to the diazide using MsCl/NaN3. I expected retention of configuration but obtained the (3S,4S) product. Worse, my ee dropped from 99% to 88%. What happened?"

Senior Scientist Diagnosis: You encountered two distinct issues:

-

Stereochemical Outcome: The reaction of a mesylate with azide follows an SN2 mechanism , which proceeds with Walden inversion. Therefore, (3R,4R)

(3S,4S) is the chemically correct outcome. -

Erosion of ee (SN1 Leakage): The drop to 88% ee suggests "SN1 leakage." In polar aprotic solvents (like DMF or DMSO) and with secondary carbons, the mesylate can partially ionize to a carbocation, allowing attack from either face (racemization) or elimination to an enamine.

The Fix: The "Double Inversion" Protocol To retain the (3R,4R) configuration, you must invert twice.

Protocol: Mitsunobu-Hydrolysis Strategy (Retention via Double Inversion)

-

Step 1 (Inversion 1): Esterification with a carboxylic acid nucleophile (e.g., p-nitrobenzoic acid) under Mitsunobu conditions.

-

Reagents:

, DIAD, p-Nitrobenzoic acid (pNBA), THF, 0°C. -

Result: (3R,4R)-diol

(3S,4S)-bis(p-nitrobenzoate).

-

-

Step 2 (Inversion 2 - Optional for OH return): Hydrolysis.

-

Reagents: LiOH, THF/H2O.

-

Result: (3S,4S)-diester

(3S,4S)-diol (Net Inversion).

-

-

Wait, you wanted Retention?

-

If you need (3R,4R)-diamine, you must start with the (3S,4S)-diol (the enantiomer) or use a neighboring group participation strategy involving an epoxide intermediate, though that is riskier on this ring size.

-

Alternative: Use the (3S,4S)-diol starting material if the target is (3R,4R)-diazide (via SN2 inversion).

-

Visualizing the Pathway:

Caption: Figure 1. The Mitsunobu reaction enforces inversion.[1][2][3][4] Side reactions (elimination) occur if steric hindrance impedes the nucleophile.

Module B: N-Functionalization & Base Sensitivity

User Ticket #899: "I am N-alkylating (3R,4R)-3-amino-4-hydroxypyrrolidine with an alkyl halide using NaH in DMF. The product is racemic. Why?"

Senior Scientist Diagnosis: Sodium Hydride (NaH) is a strong, non-nucleophilic base. While it deprotonates the amine/alcohol, it can also deprotonate the alpha-protons (C2/C5) if there is any electron-withdrawing group (EWG) nearby or if the conditions are harsh (high temp/DMF).

-